![molecular formula C10H21NO B2727312 2-[(1-Cyclohexylethyl)amino]ethan-1-ol CAS No. 1157713-40-0](/img/structure/B2727312.png)
2-[(1-Cyclohexylethyl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(1-Cyclohexylethyl)amino]ethan-1-ol” is a chemical compound with the IUPAC name 2-[(1-cyclohexylethyl)amino]ethanol . It is available in both hydrochloride form and as a liquid .
Molecular Structure Analysis
The InChI code for “2-[(1-Cyclohexylethyl)amino]ethan-1-ol” is1S/C10H21NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-[(1-Cyclohexylethyl)amino]ethan-1-ol” has a molecular weight of 171.28 . The compound is a liquid at room temperature . The hydrochloride form of the compound is a powder .Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
One application involves the use of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol derivatives in peptide synthesis. The cycloaddition of azides to alkynes, a key synthetic route to 1H-[1,2,3]-triazoles, has been reported to be efficiently catalyzed by copper(I) in a solid-phase setting. This method allows for the incorporation of diversely substituted [1,2,3]-triazoles into peptide backbones or side chains, showcasing the compound's utility in modifying peptides and proteins with various functional groups (Tornøe, Christensen, & Meldal, 2002).
Site-Directed Conjugation
Another study highlights a method for site-directed labeling of peptides and proteins via the periodate oxidation of a 2-amino alcohol, leading to a highly specific and efficient way to attach biotin, fluorescent reporters, or other modifying groups. This process underscores the importance of 2-[(1-Cyclohexylethyl)amino]ethan-1-ol derivatives in creating labeled biomolecules for various biochemical and analytical applications (Geoghegan & Stroh, 1992).
Structural Analyses and Molecular Modeling
Research on β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, an analog to 2-[(1-Cyclohexylethyl)amino]ethan-1-ol, reveals insights into the secondary structure and hydrogen bonding patterns in peptides. These studies provide valuable information for designing peptide-based materials with specific properties and functions (Abele, Seiler, & Seebach, 1999).
Asymmetric Synthesis and Catalysis
Amino alcohols serve as crucial intermediates and ligands in asymmetric synthesis. For example, research into the direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols demonstrates the utility of these compounds in creating chiral molecules, which are essential in the development of pharmaceuticals and other biologically active compounds (Ramasastry, Zhang, Tanaka, & Barbas, 2007).
Ligand Synthesis and Metal Complexation
The synthesis and structural analysis of amino-alcohol ligands, such as N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine, reveal their potential in complexing metal ions. Such studies are significant for understanding ligand-metal interactions and developing new materials for catalysis, sensing, and separation technologies (De Sousa, Fernandes, Padayachy, & Marques, 2010).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
2-(1-cyclohexylethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAAEHYRDVORCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Cyclohexylethyl)amino]ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2727230.png)
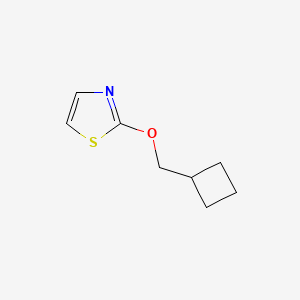
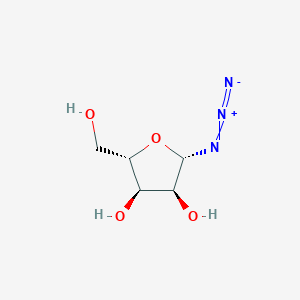
![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2727235.png)
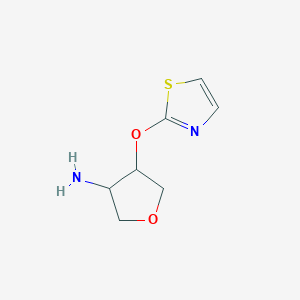
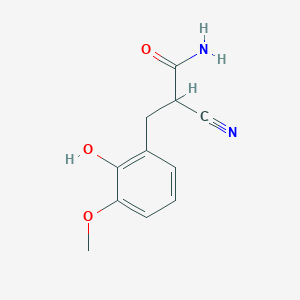
![2-hydroxy-N~3~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]nicotinamide](/img/structure/B2727240.png)


![3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2727245.png)
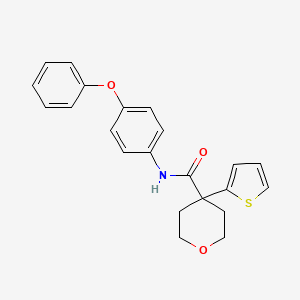

![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2727252.png)